N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide
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Overview
Description
N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide is an organic compound with a complex structure that includes an acetylamino group, a trimethylbenzyl group, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide typically involves the following steps:
Formation of the Acetylamino Group: The starting material, 3-amino-2,4,6-trimethylbenzyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-[3-(acetylamino)-2,4,6-trimethylbenzyl].
Chloroacetamide Formation: The acetylated product is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetylamino and trimethylbenzyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reacting with an amine can yield an amide derivative.
Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It can be used in studies investigating the effects of acetylamino and chloroacetamide groups on biological systems
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the chloroacetamide group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide
- 4-(substituted)-acetylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazole derivatives
Uniqueness
N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and chloroacetamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-[(3-acetamido-2,4,6-trimethylphenyl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-8-5-9(2)14(17-11(4)18)10(3)12(8)7-16-13(19)6-15/h5H,6-7H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYMDAQVTBUUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNC(=O)CCl)C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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